4-Bromo-2-chloropyridine-3-carboxaldehyde
Overview
Description
4-Bromo-2-chloropyridine-3-carboxaldehyde, also known as 4-Bromo-2-chloro-3-formylpyridine or 4-Bromo-2-chloronicotinaldehyde, is a chemical compound with the empirical formula C6H3BrClNO . It is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde involves several steps. One method for preparing it involves taking a DMSO master liquid, adding PEG300, mixing and clarifying, then adding Tween 80, mixing and clarifying, and finally adding ddH2O, mixing and clarifying . Another method involves taking a DMSO master liquid, adding Corn oil, mixing and clarifying .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloropyridine-3-carboxaldehyde is represented by the linear formula C6H3BrClNO . It has a molecular weight of 220.45 .Chemical Reactions Analysis
4-Bromo-2-chloropyridine-3-carboxaldehyde is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides . It can also be used to produce fungicides and insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloropyridine-3-carboxaldehyde include a molecular weight of 220.45 and a density of 1.734 g/mL at 25 °C .Scientific Research Applications
Facile Synthesis of Substituted Thienopyridines
A study by Zhu et al. (2008) demonstrates the use of a related compound, 3,5-dibromo-pyridine-4-carboxaldehyde, in synthesizing thieno[2,3-c]pyridine derivatives through a series of reactions including base exposure, oxidation, and various coupling reactions. These thienopyridines serve as intermediates for further chemical modifications, showcasing the pivotal role of bromo-chloropyridine derivatives in synthesizing complex heterocyclic compounds (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).
Regioexhaustive Functionalization
Cottet et al. (2004) explored the functionalization of chloro- and bromo-trifluoromethylpyridines, including 2-bromo-4-(trifluoromethyl)pyridine. Their work illustrates the conversion of these compounds into carboxylic acids through selective deprotonation and subsequent carboxylation. This research underscores the adaptability of bromo-chloropyridine derivatives in synthesizing a variety of functionalized pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Halogen/Halogen Displacement in Pyridines
Schlosser and Cottet (2002) investigated the halogen/halogen displacement reactions in pyridines, including 2-chloropyridines being converted to 2-bromopyridines using bromotrimethylsilane. This research highlights the chemical transformations possible with halogenated pyridines and their derivatives, indicating the utility of such compounds in synthetic organic chemistry (Schlosser & Cottet, 2002).
Synthesis of Pyrrole-2-carboxaldehydes
Muchowski and Hess (1988) showcased the synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene. This work is an example of how bromo-chloropyridine derivatives can be instrumental in the synthesis of heterocyclic aldehydes, further expanding the repertoire of organic synthesis (Muchowski & Hess, 1988).
Safety And Hazards
4-Bromo-2-chloropyridine-3-carboxaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for 4-Bromo-2-chloropyridine-3-carboxaldehyde were not explicitly mentioned in the search results .
properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMGNDNTOOOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704431 | |
Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloropyridine-3-carboxaldehyde | |
CAS RN |
128071-84-1 | |
Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128071-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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